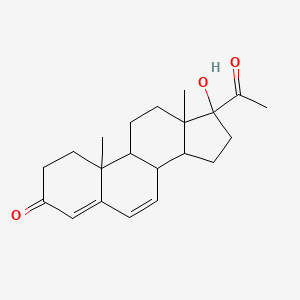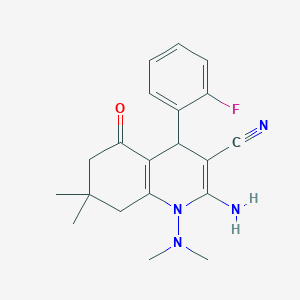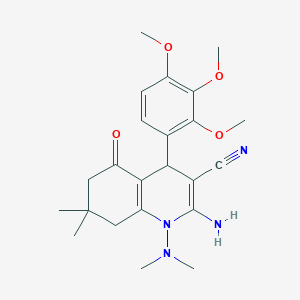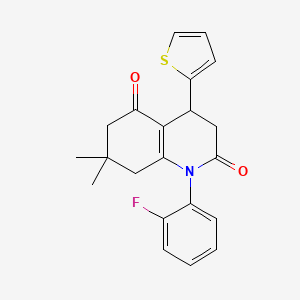
17-hydroxypregna-4,6-diene-3,20-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of 17-Hydroxypregna-4,6-diene-3,20-dione involves multiple steps, starting from androsta-1,4-diene-3,17-dione, a derivative of cholesterol. One notable method includes the ethynylation of the 17-ketone, followed by epimerization and conversion of the ethynyl group to the desired 20-keto pregnane structure. This process yields a significant intermediate for the synthesis of prednisolone and similar corticosteroids with a relatively high overall yield of about 54% (Nitta et al., 1985). Additionally, microbial transformation and chemical modifications are applied to obtain specific derivatives and isomers, expanding the versatility and application of this compound in medicinal chemistry (García-Martínez et al., 1993), (Knight, 1980).
Molecular Structure Analysis
17-Hydroxypregna-4,6-diene-3,20-dione consists of a complex structure with multiple functional groups, including hydroxyl and keto groups, which are crucial for its reactivity and further chemical transformations. The crystal structure analysis reveals an arrangement of four rings, including three six-membered rings and one five-membered ring, exhibiting specific conformational characteristics relevant to its chemical behavior and interaction with other molecules (Soriano-Garcia et al., 2010).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including halogenation, hydrogenation, and microbial transformations, allowing for the synthesis of a wide range of corticosteroids with differing properties. These reactions are instrumental in altering the molecular structure to achieve desired pharmacological effects and improve the compound's utility in medical applications (García-Martínez et al., 1993), (Marcos-Escribano et al., 2009).
Aplicaciones Científicas De Investigación
Bioactive Compounds in Plants
- Bioactive Pregnanes in Nerium Oleander : Research has identified bioactive pregnanes, including 17-hydroxypregna-4,6-diene-3,20-dione derivatives, in Nerium oleander. These compounds exhibit significant anti-inflammatory and cytotoxic activities, making them potentially useful in medical research and drug development (Bai et al., 2007).
Steroid Derivatives Synthesis
- Synthesis of Progesterone Derivatives : A study on the synthesis of new progesterone derivatives, including variations of 17-hydroxypregna-4,6-diene-3,20-dione, demonstrated their potential as 5α-reductase inhibitors. Such research contributes to understanding hormonal regulation and could aid in the development of new treatments for hormone-related conditions (Ramírez et al., 2005).
Microbial Biotransformation
- Microbial Transformation of Steroids : Microorganisms like Aspergillus niger and Cephalosporium aphidicola have been used to biotransform E-guggulsterone, a compound related to 17-hydroxypregna-4,6-diene-3,20-dione, into various hydroxyl derivatives. This demonstrates the potentialof microbial processes in modifying and creating novel steroid derivatives with potential therapeutic applications (Atta-ur-rahman et al., 1998).
Pharmacological Activities
- Androgenic and Anti-androgenic Effects : Research on progesterone derivatives with different halogens as substituents at the C-6 position, closely related to 17-hydroxypregna-4,6-diene-3,20-dione, revealed their androgenic and anti-androgenic activities. This study contributes to understanding how structural variations in steroids can affect their biological activities, offering insights for developing new pharmaceutical agents (Cabeza et al., 1999).
Steroid Hormone Research
- Modified Steroid Hormones : The preparation and analysis of various steroidal-2-acetoxy-4,6-dien-3-ketones, structurally related to 17-hydroxypregna-4,6-diene-3,20-dione, contribute to the broader field of steroid hormone research. Understanding these modifications enhances knowledge about steroid hormone synthesis and function, which is crucial in both biological research and medicine (Butcher et al., 1966).
Safety and Hazards
When handling 17-Hydroxypregna-4,6-diene-3,20-dione, it is recommended to wear protective eyewear, clothing, and gloves to avoid skin contact . If toxic or irritating substances are produced during the experiment, it may be necessary to complete the operation inside a glove box to avoid harm to the experimenter .
Mecanismo De Acción
Target of Action
17-Hydroxypregna-4,6-diene-3,20-dione, also known as 17-Hydroxy-6-dehydroprogesterone , is a potent progestogen . Progestogens are hormones that bind to and activate the progesterone receptor, playing a crucial role in the menstrual cycle and pregnancy .
Mode of Action
As a progestogen, it likely interacts with progesterone receptors in target cells, leading to a series of cellular changes .
Biochemical Pathways
The compound likely affects the progesterone-related biochemical pathways. Progesterone plays a key role in the menstrual cycle, preparing the endometrium for implantation and maintaining pregnancy
Result of Action
The molecular and cellular effects of 17-Hydroxypregna-4,6-diene-3,20-dione’s action are likely related to its progestogenic activity. It may influence the endometrium and other progesterone-responsive tissues, potentially affecting the menstrual cycle and pregnancy .
Propiedades
IUPAC Name |
17-acetyl-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4-5,12,16-18,24H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVNBBXAMBZTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-acetyl-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-benzyl-1H-pyrazol-3-yl)-2-[3-(3-fluorophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4300983.png)



![2-amino-1-(dimethylamino)-4-[4-(dimethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4301012.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4301024.png)

![N-(1-adamantylmethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B4301033.png)
![2-(2-methylbenzyl)-5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole](/img/structure/B4301034.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate](/img/structure/B4301040.png)
![N-(2-chlorophenyl)-N'-{3-[({[(2-chlorophenyl)amino]carbonothioyl}amino)methyl]-3,5,5-trimethylcyclohexyl}thiourea](/img/structure/B4301049.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine](/img/structure/B4301050.png)
![3,4,5-trimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B4301056.png)
![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4301069.png)